molecular formula C6H11NO4 B13627539 5-(Dimethoxymethyl)oxazolidin-2-one

5-(Dimethoxymethyl)oxazolidin-2-one

Cat. No.: B13627539
M. Wt: 161.16 g/mol
InChI Key: PSGDFXDFGMWSAW-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)oxazolidin-2-one ( 2098037-03-5) is a high-purity chemical compound offered for research and development purposes. This oxazolidinone derivative features a dimethoxymethyl functional group, which may influence its properties and reactivity in synthetic pathways. As part of the oxazolidinone class, this scaffold is of significant interest in medicinal chemistry and drug discovery. Oxazolidinones are renowned as versatile synthetic intermediates and privileged scaffolds in the development of bioactive molecules . They are extensively investigated as potent antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Research into novel oxazolidinone structures is critical in addressing the global challenge of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Beyond their antibacterial applications, the oxazolidinone core structure has demonstrated multifaceted biological activities. Recent studies highlight promising anticancer properties for certain 5-substituted oxazolidin-2-ones, which can inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways . Furthermore, oxazolidinones serve as key chiral auxiliaries in asymmetric synthesis, enabling the formation of new carbon-carbon bonds with high diastereoselectivity for the production of enantiomerically pure compounds, such as pharmaceuticals and natural products . This product is intended for research use by qualified laboratory professionals. It is strictly for experimental purposes in a controlled setting and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

5-(dimethoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO4/c1-9-5(10-2)4-3-7-6(8)11-4/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

PSGDFXDFGMWSAW-UHFFFAOYSA-N

Canonical SMILES

COC(C1CNC(=O)O1)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization from Amino Alcohols

A notable method involves the microwave-assisted cyclization of appropriate amino alcohol precursors in the presence of diethyl carbonate and a base such as sodium methoxide or potassium carbonate. This approach has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.

Entry Amino Alcohol Precursor Base Used Temperature (°C) Time (min) Yield (%) Reference
1 5-(Dimethoxymethyl)amino alcohol NaOMe 125-135 20 85-92
2 5-(Dimethoxymethyl)amino alcohol K2CO3 125-135 25 80-88

The microwave irradiation facilitates rapid cyclization to the oxazolidin-2-one ring, with diethyl carbonate acting as the carbonyl source. Optical purity and enantiomeric excess can be maintained or improved by starting from chiral amino alcohols.

Enzymatic Dynamic Kinetic Resolution (DKR)

An alternative biocatalytic approach uses halohydrin dehalogenase enzymes to catalyze the ring closure of epoxide precursors to form oxazolidinones under mild, neutral pH conditions at room temperature. This method offers high yields and excellent optical purity.

  • The reaction proceeds via simultaneous kinetic resolution and racemization.
  • Crude recombinant enzyme preparations can be used.
  • Limitations include substrate scope restricted to certain epoxides.

This enzymatic method is scalable and environmentally friendly, providing a straightforward route to chiral oxazolidinones, which could be adapted for 5-(Dimethoxymethyl)oxazolidin-2-one derivatives with suitable epoxide substrates.

One-Pot Cycloaddition Using Chlorosulfonyl Isocyanate (CSI)

A metal-free, one-pot synthesis involves the reaction of epoxides with chlorosulfonyl isocyanate in solvents such as dichloromethane at ambient temperature. This method produces oxazolidinones and cyclic carbonates in near equimolar ratios with good yields.

Parameter Details
Reagents Epoxide + Chlorosulfonyl isocyanate
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 1-3 hours
Yield Range 70-90% for oxazolidinones
Advantages One-pot, metal-free, simple purification

This approach could be adapted to synthesize 5-(Dimethoxymethyl)oxazolidin-2-one by selecting an appropriate epoxide bearing the dimethoxymethyl group.

Modified Curtius Rearrangement and Asymmetric Aldol Approach

A three-step synthesis combining an asymmetric aldol reaction with a modified Curtius rearrangement allows efficient access to 4,5-disubstituted oxazolidin-2-ones. This method features:

  • Effective intramolecular ring closure.
  • High stereoselectivity.
  • Short total synthesis time.

While primarily demonstrated for other oxazolidinone derivatives, this strategy provides a conceptual framework for synthesizing 5-(Dimethoxymethyl)oxazolidin-2-one with chiral control.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Conditions Advantages Limitations
Microwave-Assisted Cyclization 80-92 20-30 min 125-135 °C, base, diethyl carbonate Fast, high yield, improved optical purity Requires microwave equipment
Enzymatic DKR >90 Hours Room temp, neutral pH, enzyme High enantioselectivity, mild conditions Limited substrate scope
One-Pot CSI Cycloaddition 70-90 1-3 hours Room temp, DCM solvent Metal-free, simple purification Byproduct formation (carbonates)
Asymmetric Aldol + Curtius Moderate Multi-step Varied, asymmetric catalysis High stereoselectivity, concise synthesis More complex, multi-step

Research Findings and Notes

  • Microwave-assisted methods consistently show improved yields and reduced reaction times compared to classical heating, making them attractive for scale-up.
  • Enzymatic methods offer environmentally benign alternatives with excellent stereochemical control but require suitable substrates and enzyme availability.
  • One-pot cycloaddition with chlorosulfonyl isocyanate is advantageous for operational simplicity and metal-free conditions, though product mixtures may require careful separation.
  • The asymmetric aldol and Curtius protocol provides a strategic route for stereoselective synthesis but involves more synthetic steps.
  • Safety and environmental considerations favor methods avoiding toxic reagents like phosgene and harsh organic solvents.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological or chemical properties depending on the substituents introduced.

Scientific Research Applications

5-(Dimethoxymethyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 5-(Dimethoxymethyl)oxazolidin-2-one and its analogs:

Compound Name Substituent at 5-Position Key Properties Applications/Findings
5-(Dimethoxymethyl)oxazolidin-2-one Dimethoxymethyl (–CH(OCH₃)₂) Electron-rich, bulky; enhances lipophilicity and steric hindrance Potential CNS ligands or antimicrobial agents (inferred from structural analogs)
5-(Chloromethyl)oxazolidin-2-one Chloromethyl (–CH₂Cl) Reactive intermediate; facilitates nucleophilic substitution Intermediate in carvedilol synthesis
5-(Methoxymethyl)oxazolidin-2-one Methoxymethyl (–CH₂OCH₃) Moderate lipophilicity; less bulky than dimethoxymethyl Studied for sigma-2 receptor binding
5-(Hydroxymethyl)oxazolidin-2-one Hydroxymethyl (–CH₂OH) Polar, hydrophilic; prone to oxidation or conjugation Pharmacophore in β-amino alcohol synthesis
5-(Piperazin-1-ylmethyl)oxazolidin-2-one Piperazinylmethyl (–CH₂-piperazine) Enhances CNS penetration; modulates sigma-2 receptor affinity/selectivity Potent sigma-2 ligands with therapeutic potential for neuropsychiatric disorders

Research Findings and Pharmacological Relevance

  • Sigma-2 Receptor Selectivity: Derivatives like 5-((4-benzhydrylpiperazin-1-yl)methyl)-3-(4-fluorobenzyl)oxazolidin-2-one (4h) exhibit nanomolar affinity for sigma-2 receptors (Kᵢ = 12 nM) with >100-fold selectivity over sigma-1 .
  • Antimicrobial Activity: Oxazolidinones with 5-substituents such as acetamidomethyl (e.g., (±)-3-(5'-1-Propanoylindolinyl)-5-(acetamidomethyl)oxazolidin-2-one) show antibacterial efficacy by inhibiting ribosomal protein synthesis .
  • Synthetic Utility: 5-(Chloromethyl)oxazolidin-2-one serves as a key intermediate in β-amino alcohol synthesis, avoiding bis-impurity formation in carvedilol production .

Biological Activity

5-(Dimethoxymethyl)oxazolidin-2-one is a compound within the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

5-(Dimethoxymethyl)oxazolidin-2-one is characterized by its ability to inhibit bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit , thereby preventing the formation of the initiation complex necessary for protein translation. This unique mechanism allows it to act effectively against various Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecium .

MechanismDescription
Binding Site50S ribosomal subunit
ActionInhibition of protein synthesis
Target BacteriaPrimarily Gram-positive bacteria
Resistance ProfileMinimal cross-resistance with other antibiotic classes

Antimicrobial Activity

Research indicates that 5-(Dimethoxymethyl)oxazolidin-2-one exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating potent activity. Notably, derivatives of oxazolidinones have shown improved efficacy against resistant strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several oxazolidinone derivatives, compounds were tested against Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that some derivatives exhibited MIC values as low as 2.0 µg/mL, comparable to established antibiotics like linezolid .

Anticancer Activity

Emerging studies highlight the potential anticancer properties of 5-(Dimethoxymethyl)oxazolidin-2-one and its derivatives. Research has shown that certain oxazolidinone compounds can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and ROS production.

Table 2: Anticancer Activity of Oxazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-(Dimethoxymethyl)oxazolidin-2-oneMCF-7 (Breast cancer)17.66Induction of apoptosis via ROS
HeLa (Cervical cancer)31.10Cell cycle arrest in G1 phase

In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, suggesting their potential as therapeutic agents .

Broader Biological Activities

Beyond antibacterial and anticancer effects, oxazolidinones have been investigated for additional biological activities, including:

  • Antiviral Activity : Some derivatives have shown promise against orthopoxviruses .
  • Antidiabetic Effects : Certain oxazolidinones may exhibit antidiabetic properties by modulating metabolic pathways .
  • Anticonvulsant Properties : Research suggests potential anticonvulsant effects in specific derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Dimethoxymethyl)oxazolidin-2-one and its derivatives?

Methodological Answer: The compound is typically synthesized via cycloaddition or nucleophilic substitution. For example:

  • Epoxide Ring-Opening: React epichlorohydrin with potassium cyanate in water under reflux (100°C, 15 hours) to form 5-(chloromethyl)oxazolidin-2-one. Subsequent substitution with dimethoxymethyl groups can introduce the dimethoxymethyl moiety .
  • Ultrasound-Assisted Coupling: Combine 5-(chloromethyl)oxazolidin-2-one with biphenyl chalcones using CuI/K₂CO₃ catalysis under ultrasonic irradiation (2–3 hours, room temperature) to yield hybrid derivatives. Purify via silica gel chromatography (n-hexane:EtOAc 7:3) .

Q. How can computational methods predict the drug-likeness of 5-(Dimethoxymethyl)oxazolidin-2-one derivatives?

Methodological Answer:

  • Lipinski’s Rule Analysis: Use software like Molinspiration or SwissADME to calculate molecular weight, logP, hydrogen bond donors/acceptors. For example, derivatives violating Lipinski parameters (e.g., molecular weight >500) may require structural optimization .
  • Molecular Docking: Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) to assess binding affinity. Validate results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: Analyze ¹H/¹³C NMR to confirm the oxazolidinone ring (δ ~4.8–5.6 ppm for NH, δ ~70–160 ppm for carbonyl groups) and dimethoxymethyl substituents (δ ~3.3–3.5 ppm for OCH₃) .
  • Mass Spectrometry: Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 136.12 for 5-(chloromethyl)oxazolidin-2-one) .

Advanced Research Questions

Q. How can contradictory binding affinity data from molecular docking vs. experimental assays be resolved?

Methodological Answer:

  • Validation Steps:
    • Re-examine docking parameters (e.g., protonation states, grid box size).
    • Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time.
    • Cross-check with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants .
  • Case Study: In a 2023 study, discrepancies between docking scores and antibacterial activity were traced to improper solvation models in silico. Adjusting water molecule placement improved correlation .

Q. What strategies optimize the stereoselective synthesis of 5-(Dimethoxymethyl)oxazolidin-2-one derivatives?

Methodological Answer:

  • Chiral Catalysts: Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) during epoxide ring-opening to control stereochemistry at C5 .
  • Protecting Groups: Employ tert-butyldimethylsilyl (TBDMS) groups to stabilize intermediates during Pd/C-catalyzed hydrogenation, preventing racemization .

Q. How do structural modifications (e.g., halogenation) impact antimicrobial activity?

Methodological Answer:

  • SAR Studies:
    • Chlorine Substituents: 5-(Chloromethyl) derivatives showed enhanced Gram-positive activity (MIC = 2–8 µg/mL) due to increased membrane permeability .
    • Fluorine Substituents: Fluorination at the biphenyl ring improved metabolic stability but reduced solubility, requiring co-solvents (e.g., DMSO) in in vitro assays .

Q. What mechanisms explain unexpected side reactions during CO₂ cycloaddition to form oxazolidin-2-ones?

Methodological Answer:

  • Byproduct Analysis: Monitor reactions via TLC/GC-MS to detect intermediates (e.g., aziridines).
  • Kinetic Control: Use low-boiling styrenes to minimize residual azide contamination, which can trigger dimerization or N-aryl oxazine formation .

Q. How can hydrolysis challenges of oxazolidin-2-one rings be addressed in peptidomimetic synthesis?

Methodological Answer:

  • Alternative Protecting Groups: Replace Boc/Cbz with dibenzyl groups to avoid carbonyl interference during hydrolysis.
  • Base Selection: Test cesium carbonate (1 equiv.) in THF/water mixtures for controlled ring-opening. Excess base (>1 equiv.) risks decomposition .

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